An In-depth Technical Guide to 4-(Chlorosulfonyl)phenyl isocyanate: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-(Chlorosulfonyl)phenyl isocyanate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chlorosulfonyl)phenyl isocyanate, a bifunctional organic compound, is a pivotal reagent in the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its unique molecular architecture, featuring both a highly reactive isocyanate group and a chlorosulfonyl moiety, allows for selective and sequential reactions, making it a versatile building block in modern organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, explores its reactivity, and details its applications, particularly in the synthesis of sulfonylureas, a critical class of drugs for the management of type II diabetes.
Core Properties and Identification
The fundamental characteristics of 4-(Chlorosulfonyl)phenyl isocyanate are summarized below, providing essential data for its handling, application, and characterization.
| Property | Value | Source(s) |
| CAS Number | 6752-38-1 | [1][2][3] |
| Molecular Formula | C₇H₄ClNO₃S | [3] |
| Linear Formula | ClSO₂C₆H₄NCO | [1] |
| Molecular Weight | 217.63 g/mol | [1][2][3] |
| Synonyms | 4-Isocyanatobenzenesulfonyl chloride | [1][4] |
| Appearance | Colorless to yellow liquid or crystals | [5] |
| Melting Point | 55-58 °C (lit.) | [2][3] |
| Boiling Point | 130 °C at 1 mmHg (lit.) | [2][3] |
| EC Number | 229-812-5 | [1][2] |
| PubChem CID | 70918 | [6] |
Molecular Structure and Reactivity
The utility of 4-(Chlorosulfonyl)phenyl isocyanate stems from the differential reactivity of its two functional groups. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack by alcohols, amines, and water. The chlorosulfonyl group (-SO₂Cl) readily reacts with amines to form sulfonamides. This dual reactivity enables a stepwise approach to the synthesis of complex molecules.
Caption: Molecular structure and reactivity of 4-(Chlorosulfonyl)phenyl isocyanate.
The isocyanate group is generally more reactive than the chlorosulfonyl group, which allows for selective initial reactions with a wide range of nucleophiles. This is a key consideration in synthetic design, as the order of addition of reagents can dictate the final product. For instance, reaction with an alcohol will first form a carbamate, leaving the sulfonyl chloride available for subsequent reaction with an amine.
Applications in Drug Discovery and Development
The primary application of 4-(Chlorosulfonyl)phenyl isocyanate in the pharmaceutical industry is in the synthesis of sulfonylureas.[7] This class of compounds is fundamental in the treatment of type II diabetes, acting as insulin secretagogues by stimulating insulin release from pancreatic β-cells.
The general synthetic route to sulfonylureas involves the reaction of 4-(Chlorosulfonyl)phenyl isocyanate with an amine to form a sulfonylurea linkage. This straightforward and high-yielding reaction has been instrumental in the development of numerous sulfonylurea drugs.
Synthesis of Sulfonylureas: A General Workflow
The synthesis of sulfonylureas using 4-(Chlorosulfonyl)phenyl isocyanate is a well-established process.[8][9] The following diagram illustrates a typical reaction workflow.
Caption: Workflow for the synthesis of sulfonylurea derivatives.
Experimental Protocol: Synthesis of a Sulfonylurea Derivative
This protocol provides a generalized procedure for the synthesis of a sulfonylurea derivative from 4-(Chlorosulfonyl)phenyl isocyanate and a primary amine.
Materials:
-
4-(Chlorosulfonyl)phenyl isocyanate
-
Primary amine (e.g., 2-amino-4,6-dimethoxypyrimidine as in a patented example[10])
-
Anhydrous toluene (or other suitable inert solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine in anhydrous toluene.
-
Addition of Isocyanate: While stirring the amine solution, slowly add a solution of 4-(Chlorosulfonyl)phenyl isocyanate in anhydrous toluene dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (the exact temperature will depend on the solvent used). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The sulfonylurea product may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the synthesized sulfonylurea using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Safety and Handling
4-(Chlorosulfonyl)phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Reactivity Hazards: It reacts violently with water, releasing toxic gases.[12] It is also incompatible with acids, alcohols, amines, strong bases, and strong oxidizing agents.[13]
-
Health Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[11][12] It may also cause an allergic skin reaction and respiratory irritation.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[14]
Conclusion
4-(Chlorosulfonyl)phenyl isocyanate is a cornerstone reagent in medicinal chemistry, offering a reliable and efficient route to a wide range of biologically active compounds, most notably the sulfonylurea class of antidiabetic drugs. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in research and development. The synthetic flexibility afforded by its dual functional groups will undoubtedly continue to make it a valuable tool for the creation of novel therapeutics.
References
-
DergiPark. (n.d.). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Retrieved from [Link]
-
Pharos. (n.d.). 4-(Chlorosulfonyl)phenyl isocyanate. Retrieved from [Link]
-
RSC Publishing. (2022). Generation of sulfonylureas under photoredox catalysis and their biological evaluations. Retrieved from [Link]
- Google Patents. (n.d.). US5569761A - Process for the preparation of sulfonylureas.
-
LobaChemie. (n.d.). Chlorosulfonyl isocyanate 103750 - Safety Data Sheet. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]
-
Vietnam Journal of Science, Technology and Engineering. (n.d.). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonylureas through CuCl‐catalyzed direct C−N coupling of sulfonamides and isocyanates. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
-
Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenyl Isocyanate. Retrieved from [Link]
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